N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide: is a heterocyclic compound that features a dihydroisoquinoline core with a methoxyphenyl and carbothioamide substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetSuccinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a rapidly growing category of fungicides used for plant protection .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibitdopaminergic blocking activity , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to haveantiglycation activity , which suggests that this compound might affect similar pathways.
Pharmacokinetics
Compounds with similar structures have been evaluated for their drug-like properties, includingin vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Compounds with similar structures have been found to exhibitantidepressant-like action , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the synthesis of similar compounds involves reactions that are sensitive to environmental conditions such as temperature and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxybenzonitrile and 3,4-dihydroisoquinoline.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
- The major products depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction yields thiols or amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Similar structure but with a benzimidazole core.
2-methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in the functional group.
Uniqueness:
- The unique combination of the dihydroisoquinoline core and the carbothioamide group gives N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-20-16-9-5-4-8-15(16)18-17(21)19-11-10-13-6-2-3-7-14(13)12-19/h2-9H,10-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSFPSDBNKRWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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